(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid
CAS No.: 1704069-04-4
Cat. No.: VC2749163
Molecular Formula: C9H14BNO4S
Molecular Weight: 243.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1704069-04-4 |
---|---|
Molecular Formula | C9H14BNO4S |
Molecular Weight | 243.09 g/mol |
IUPAC Name | [3,5-dimethyl-4-(methylsulfamoyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C9H14BNO4S/c1-6-4-8(10(12)13)5-7(2)9(6)16(14,15)11-3/h4-5,11-13H,1-3H3 |
Standard InChI Key | QGIUBYNIRFZDBP-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC)C)(O)O |
Canonical SMILES | B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC)C)(O)O |
Fundamental Properties and Structural Characteristics
(3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is identified by the CAS registry number 1704069-04-4, with a molecular formula of C9H14BNO4S and a molecular weight of 243.09 g/mol . The compound belongs to the broader family of boronic acids, which are characterized by a boron atom bonded to one hydroxyl group and one aryl or alkyl group. This particular boronic acid features a phenyl ring with two methyl groups at positions 3 and 5, and an N-methylsulfamoyl group at position 4, creating a unique substitution pattern that influences its reactivity and potential applications.
Boronic acids are notable for their ability to form reversible covalent bonds with various biological molecules, particularly those containing diol functionalities. This property makes them valuable in the development of enzyme inhibitors and other biologically active compounds. The specific substitution pattern in (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid may enhance its biological activity and selectivity compared to simpler boronic acid derivatives.
Physical and Chemical Data
The compound's key physical and chemical parameters are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1704069-04-4 |
Molecular Formula | C9H14BNO4S |
Molecular Weight | 243.09 g/mol |
MDL Number | MFCD28384282 |
Recommended Storage | 2-8°C |
Appearance | Not specified in sources |
Purity (commercial) | ≥98% |
The compound features a boronic acid functional group (-B(OH)2) attached to a phenyl ring with specific substitutions, including two methyl groups and an N-methylsulfamoyl moiety. This functional group configuration provides the compound with its characteristic reactivity profile, particularly in coupling reactions .
Chemical Reactivity and Behavior
The chemical reactivity of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is primarily defined by its boronic acid functional group. Boronic acids are known for their Lewis acidic character due to the empty p-orbital on the boron atom, which can accept electron pairs. This property underlies many of their key applications in organic synthesis and medicinal chemistry.
Cross-Coupling Capabilities
One of the most significant applications of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In these reactions, the boronic acid reacts with aryl halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds . This reaction is widely used for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals, natural products, and materials.
The specificity of the substitution pattern in this boronic acid can influence the regioselectivity and rate of cross-coupling reactions. The presence of the N-methylsulfamoyl group and the two methyl substituents affects the electronic properties of the phenyl ring, potentially altering its reactivity compared to simpler boronic acids like phenylboronic acid .
Formation of Reversible Covalent Bonds
Boronic acids, including (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, have the ability to form reversible covalent bonds with diols and other biomolecules containing hydroxyl groups. This property is particularly important in medicinal chemistry, where it can be exploited to develop enzyme inhibitors and other therapeutic agents.
The reversibility of these bonds is a significant advantage, as it allows for dynamic interactions with biological targets that can be modulated under different physiological conditions. This characteristic makes boronic acids valuable scaffolds in drug design, particularly for targeting enzymes with active site hydroxyl or diol groups.
Applications in Organic Synthesis
(3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid serves as a versatile building block in organic synthesis, with applications extending across multiple fields.
Cross-Coupling Reactions
The primary synthetic utility of this compound lies in Suzuki-Miyaura cross-coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and materials .
In the context of medicinal chemistry, the ability to form carbon-carbon bonds through cross-coupling reactions is particularly valuable for constructing complex molecular scaffolds. The specific substitution pattern of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid can introduce functionality that may enhance biological activity or provide sites for further modification .
Building Block for Complex Molecules
Beyond cross-coupling reactions, (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid can serve as a valuable intermediate in multi-step syntheses. The boronic acid functionality can be transformed into various other groups, providing routes to diverse chemical structures. Additionally, the N-methylsulfamoyl group offers opportunities for further functionalization or can serve as a directing group in subsequent reactions .
Pharmaceutical and Medicinal Applications
Boronic acids, including (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, have gained significant attention in medicinal chemistry due to their unique properties and potential therapeutic applications.
Materials Science Applications
Beyond pharmaceutical applications, (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid has potential uses in materials science, particularly in the development of advanced polymers and electronic materials.
Polymer Synthesis
Boronic acids can participate in various polymerization reactions, leading to materials with unique properties. The specific substitution pattern of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid could influence the properties of resulting polymers, potentially offering advantages in terms of stability, reactivity, or functional properties .
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, it is valuable to compare it with related compounds, particularly simpler boronic acids.
Comparison with Phenylboronic Acid
Phenylboronic acid (C₆H₇BO₂, CAS: 98-80-6) represents a simpler boronic acid structure without additional substituents on the phenyl ring. Comparing the properties of these compounds provides insight into the effects of the specific substitution pattern in (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid .
Property | Phenylboronic Acid | (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid |
---|---|---|
Molecular Weight | 121.93 g/mol | 243.09 g/mol |
Formula | C₆H₇BO₂ | C₉H₁₄BNO₄S |
Solubility | Very soluble in water (3.47-7.0 mg/ml) | Not specified in sources |
Applications | General cross-coupling | Specialized cross-coupling, potential proteasome inhibition |
Electronic Properties | Unsubstituted phenyl ring | Electronically modified by methyl and N-methylsulfamoyl groups |
The additional substituents in (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid likely alter its electronic properties, reactivity, and biological activity compared to simpler boronic acids like phenylboronic acid. These differences may be exploited in specific applications where the unique properties of the substituted boronic acid are advantageous .
The search results indicate that (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid has been referenced in approximately 30 publications indexed by Google Scholar, suggesting ongoing research interest in this compound . Future research may explore its specific reactivity patterns, biological activities, and applications in areas such as catalysis, materials science, and medicinal chemistry.
Emerging Applications
Emerging applications for boronic acids like (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid may include:
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Development of targeted proteasome inhibitors for specific cancer types
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Application in boron neutron capture therapy (BNCT)
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Development of boronic acid-based sensors for biological molecules
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Exploration of novel cross-coupling methodologies for complex molecule synthesis
The unique substitution pattern and properties of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid position it as a compound of interest for these and other emerging applications in chemical research and development .
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